4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE
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Overview
Description
4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE is a complex organic compound that features a morpholine ring, an oxazole ring, and a thiophene ring, along with a sulfonyl group attached to a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated oxazole intermediate.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonation reaction using a sulfonyl chloride derivative.
Formation of the Morpholine Ring: The morpholine ring can be formed by reacting an appropriate amine with an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in substitution reactions, especially at the oxazole and thiophene rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The thiophene and oxazole rings can participate in π-π interactions and hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine: Similar structure but with a benzenesulfonyl group instead of a methylphenylsulfonyl group.
4-[4-(4-Methylphenyl)sulfonyl-1-piperidinyl]-2-thiophen-2-ylquinazoline: Contains a quinazoline ring instead of an oxazole ring.
Uniqueness
4-[4-(4-METHYLBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]MORPHOLINE is unique due to the combination of its structural elements, which confer specific electronic and steric properties. This uniqueness makes it valuable for targeted applications in research and industry.
Biological Activity
The compound 4-[4-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]morpholine is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structure that combines a morpholine ring with an oxazole and thiophene moiety, which are known for their diverse biological properties. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A morpholine ring, which is a six-membered heterocyclic compound containing one nitrogen atom.
- An oxazole ring, which contributes to the compound's bioactivity.
- A thiophene group that enhances the overall pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxazole and sulfonamide groups may interact with specific enzymes or proteins, inhibiting their activity and thereby affecting various metabolic pathways.
- Antimicrobial Action : The presence of the thiophene ring is known to enhance antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic processes.
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
Antimicrobial Activity
Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance:
Compound | Concentration (mM) | Zone of Inhibition (mm) |
---|---|---|
This compound | 8 | 10 |
Control (Standard Antibiotic) | 8 | 15 |
These results indicate that the compound has promising antibacterial properties, comparable to established antibiotics .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar scaffolds show notable cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These findings suggest that further investigation into the anticancer potential of this compound is warranted .
Case Studies
- Study on Antimicrobial Efficacy : A series of experiments were conducted to evaluate the efficacy of various sulfonamide derivatives against common bacterial strains. The results indicated that compounds with a thiophene moiety exhibited enhanced antibacterial activity due to their ability to penetrate bacterial membranes effectively .
- Anticancer Investigation : In a recent study, researchers synthesized several oxazole derivatives and tested their effects on human cancer cell lines. The results showed significant growth inhibition in MCF-7 cells, with the mechanism involving oxidative stress and DNA damage .
Properties
IUPAC Name |
4-[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-13-4-6-14(7-5-13)26(21,22)17-18(20-8-10-23-11-9-20)24-16(19-17)15-3-2-12-25-15/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTHAFWJDFXSGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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